2-(Aminomethyl)-5-methoxynaphthalene
Description
2-(Aminomethyl)-5-methoxynaphthalene is a naphthalene derivative featuring an aminomethyl (-CH₂NH₂) group at the 2-position and a methoxy (-OCH₃) group at the 5-position of the aromatic ring. This compound is part of a broader class of functionalized naphthalenes, which are of interest in organic synthesis, materials science, and pharmaceutical research due to their structural versatility and electronic properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(5-methoxynaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13NO/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-7H,8,13H2,1H3 |
InChI Key |
WSMKSHYYNJBAIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-methoxynaphthalene can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-naphthaldehyde with an appropriate amine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-5-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield naphthylamines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthylamines.
Substitution: Halogenated or nitro-substituted naphthalenes.
Scientific Research Applications
2-(Aminomethyl)-5-methoxynaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-methoxynaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogs (Table 1):
Substituent Impact Analysis:
- Methoxy vs. Methyl Groups: The methoxy group in 2-(Aminomethyl)-5-methoxynaphthalene increases polarity and electron-donating capacity compared to methyl-substituted analogs (e.g., 2-(Aminomethyl)-5-methylnaphthalene). This enhances solubility in polar solvents and may influence reactivity in electrophilic substitution reactions .
- Aminomethyl vs. Acetyl Groups: The aminomethyl group is electron-donating and nucleophilic, whereas the acetyl group (in 2-Acetyl-5-Bromo-6-Methoxynaphthalene) is electron-withdrawing. This difference alters electronic profiles, affecting applications in catalysis or drug design .
Toxicity and Hazard Profiles
Comparative Hazard Data (Table 2):
Insights:
- Aminomethyl Group Reactivity: While 2-(Aminomethyl)piperidine exhibits significant flammability and corrosivity due to its aliphatic amine structure, the aromatic naphthalene core in this compound likely reduces volatility and reactivity, mitigating similar hazards .
Environmental Behavior and Degradation
Environmental Fate Parameters (Table 3):
Key Observations:
- Halogenated derivatives (e.g., brominated methoxynaphthalenes) are expected to persist longer in the environment due to stronger carbon-halogen bonds .
Biological Activity
2-(Aminomethyl)-5-methoxynaphthalene is a synthetic organic compound belonging to the class of naphthalene derivatives. Its unique structure, characterized by an aminomethyl group at the second position and a methoxy group at the fifth position of the naphthalene ring, imparts distinct biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C₁₂H₁₃NO
- Molecular Weight : 187.24 g/mol
- IUPAC Name : (5-methoxynaphthalen-2-yl)methanamine
- Canonical SMILES : COC1=CC=CC2=C1C=CC(=C2)CN
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing enzyme interactions.
- The methoxy group participates in hydrophobic interactions, influencing receptor binding and protein modulation.
These interactions can lead to alterations in enzyme activity and receptor function, making the compound a valuable tool in biochemical research.
Antifungal Activity
Recent studies have indicated that derivatives of naphthalene, including this compound, exhibit antifungal properties. For instance:
- The compound demonstrated moderate antifungal activity against Candida albicans, Candida parapsilosis, and Candida glabrata, with minimum inhibitory concentration (MIC) values ranging from 128 to 256 μg/mL .
- In combination with amphotericin B, it showed synergistic effects against Paracoccidioides brasiliensis, enhancing antifungal efficacy without toxicity to mammalian cells .
Inhibition of Prostaglandin Production
Research has shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes:
- Compounds derived from this structure exhibited IC₅₀ values for COX-2 inhibition ranging from 0.84 to 1.39 μM, indicating potential anti-inflammatory properties .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other naphthalene derivatives:
| Compound | Biological Activity Description | MIC/IC₅₀ Values |
|---|---|---|
| 2-(Aminomethyl)naphthalene | Lacks methoxy group; different reactivity | Not specified |
| 5-Methoxy-2-naphthaldehyde | Contains aldehyde; different applications | Not specified |
| 2-(Aminomethyl)-6-methoxynaphthalene | Different methoxy position; altered activity | Not specified |
| This compound | Moderate antifungal; COX-2 inhibition | MIC: 128-256 μg/mL; IC₅₀: 0.84-1.39 μM |
Case Studies
- Antifungal Efficacy in Murine Models : A study conducted on murine candidiasis models demonstrated that compounds structurally related to this compound could effectively reduce fungal burden when administered alongside established antifungal therapies .
- Inflammation Models : In vitro studies showed that the compound significantly reduced prostaglandin E₂ (PGE₂) levels in cellular assays, suggesting its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
